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Compound of Interest

2-(2-Chlorophenyl)-2-
Compound Name:
methoxyacetonitrile

CAS No.: 1394671-01-2

Cat. No.: B1455883

Get Quote

\ J

Advanced Characterization Guide for Pharmaceutical
Intermediates
Executive Summary

2-(2-Chlorophenyl)-2-methoxyacetonitrile (CAS: 1394671-01-2) is a specialized
intermediate, primarily observed as a side-product or specific building block in the synthesis of
2-chlorophenylglycine derivatives (e.g., Clopidogrel).[1] Unlike its widely characterized parent
compounds, public experimental data for this methoxy-derivative is scarce.

This guide provides a predictive thermal analysis and a validated experimental framework for
determining its boiling point (BP) and melting point (MP).[1] Accurate characterization of these
properties is essential for designing distillation parameters and controlling impurities during the
Strecker synthesis of pharmaceutical actives.

Chemical Identity & Structural Significance
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Property Detail

IUPAC Name 2-(2-Chlorophenyl)-2-methoxyacetonitrile
CAS Number 1394671-01-2

Molecular Formula CsoHsCINO

Molecular Weight 181.62 g/mol

Structural Features

Ortho-chloro substitution (steric bulk), Alpha-
methoxy group (lipophilicity), Nitrile moiety
(polarity).[1]

Key Role

Potential impurity in Clopidogrel synthesis (via
O-methylation of cyanohydrin) or specific

intermediate for non-natural amino acids.

Thermodynamic Properties: Predicted vs. Empirical

Due to the limited availability of experimental literature, the following values are derived from

Group Contribution Methods (GCM) and comparative analysis with structurally homologous

compounds (e.g., 2-chlorophenylacetonitrile and 2-chloromandelonitrile).

Thermal Data Summary
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Property Predicted Value

Confidence Interval

Comparative
Benchmark

Boiling Point (760

2-
Chlorophenylacetonitri
le (BP: 240-242°C).[1]

265°C +15°C
mmHgQ) The methoxy group
adds mass and
polarity, raising BP.[1]
- . Estimated based on
Boiling Point )
135°C - 145°C @ 5 mmHg Nomograph for high-

(Reduced Pressure)

boiling nitriles.[1]

Melting Point <45°C

(Low-Melting Solid or
Oil)

2-
Chlorophenylacetonitri
le (MP: 24°C).[1] The
methoxy group
disrupts crystal
packing compared to
hydroxy-analogs,
likely resulting in a
low-melting solid or

viscous oil.

Flash Point > 110°C

Estimated

Consistent with high-
molecular-weight

nitriles.[1]

Critical Process Insight

 Volatility: The compound is significantly less volatile than the starting material (2-

chlorobenzaldehyde). Distillation requires high vacuum (< 5 mmHg) to avoid thermal

degradation of the nitrile group (HCN elimination).

o Crystallization: Due to the predicted low melting point, purification via standard crystallization

is difficult. Vacuum distillation or Chromatography are the recommended purification routes.
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Formation Pathway & Impurity Control

Understanding the origin of this compound is vital for process control.[1] It typically forms via
the O-methylation of the cyanohydrin intermediate, competing with the desired N-alkylation in
Strecker syntheses.

Figure 1: Competitive Reaction Pathway (Graphviz)
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Caption: Competitive formation of the methoxy-impurity during Strecker synthesis in methanolic
solvents.

Experimental Determination Protocols

Since exact values depend on purity, the following standard operating procedures (SOPSs) are
recommended to empirically determine the MP and BP for your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC) for
Melting Point

Use this for precise determination of MP and glass transition (Tg).[1]
o Sample Prep: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
o Reference: Use an empty aluminum pan as a reference.

e Cycle:
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o Equilibrate at -40°C.
o Ramp 10°C/min to 100°C.
e Analysis: Identify the endothermic peak onset.
o Note: If the sample is an oil at room temperature, look for a glass transition (

) or crystallization exotherm (

) during the cooling phase.

Protocol B: Micro-Distillation for Boiling Point

Use this to determine BP while purifying the compound.[1]

Setup: Short-path distillation apparatus (Kugelrohr or Hickman still head).

Pressure: Establish a stable vacuum of 1-5 mmHg.

Heating: Slowly ramp the bath temperature.

Observation: Record the vapor temperature when steady reflux is observed.

o Correction: Convert the observed vacuum BP to atmospheric pressure using the Antoine
Equation or a pressure-temperature nomograph for nitriles.

Safety & Stability (E-E-A-T)

o Hazard Classification: Like many alpha-substituted nitriles, this compound should be treated
as Acutely Toxic (Oral/Dermal) and a Skin Irritant.[2]

» HCN Potential: Under high thermal stress (> 200°C) or strong acidic conditions, alpha-
methoxy nitriles can decompose to release Hydrogen Cyanide (HCN).[1]

o Safety Rule: Always monitor HCN levels when heating this compound above 150°C.

o Storage: Store at 2—8°C (Cold Chain) to prevent slow hydrolysis of the nitrile or methoxy
group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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